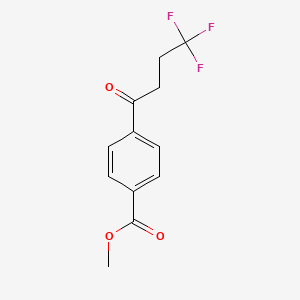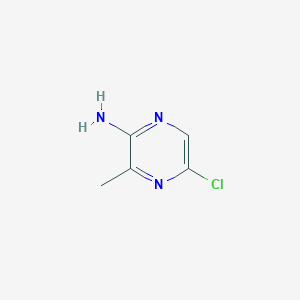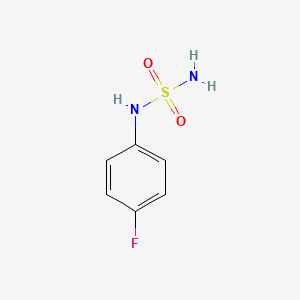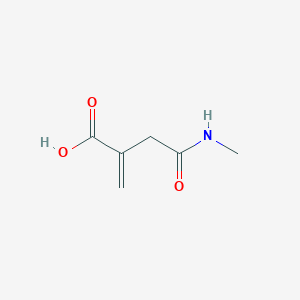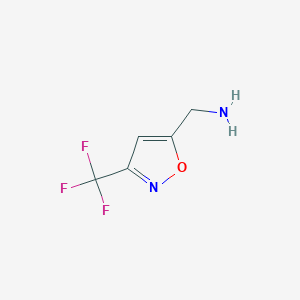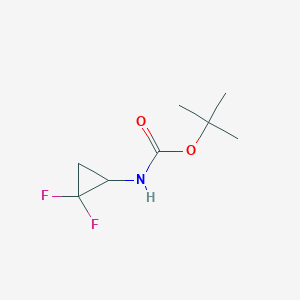
尿石素M7
描述
3,8,10-Trihydroxybenzo[c]chromen-6-one is a chemical compound with the molecular formula C13H8O5 . It has diverse applications in scientific research and is invaluable in drug discovery, antioxidant studies, and cancer research.
Synthesis Analysis
A series of alkoxylated 6H-benzo[c]chromen-6-one derivatives were designed and synthesized as part of a research . The synthesis involved the application of the Hurtley reaction with a copper and base combination .Molecular Structure Analysis
The molecular structure of 3,8,10-Trihydroxybenzo[c]chromen-6-one consists of 13 carbon atoms, 8 hydrogen atoms, and 5 oxygen atoms . The average mass is 244.200 Da and the monoisotopic mass is 244.037170 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,8,10-Trihydroxybenzo[c]chromen-6-one include the application of the Hurtley reaction with a copper and base combination . Other reactions involve the use of aluminum (III) chloride in chlorobenzene at 100℃ .Physical And Chemical Properties Analysis
The physicochemical properties of 3,8,10-Trihydroxybenzo[c]chromen-6-one include a high GI absorption, and it is not a P-gp substrate. It is an inhibitor of CYP1A2 and CYP2D6 but not CYP2C19, CYP2C9, or CYP3A4 . Its water solubility is 0.165 mg/ml .科学研究应用
神经保护作用
尿石素M7已被研究用于其神经保护特性。 它已被发现通过Sirt1、AMPK和PI3K/AKT/mTOR信号通路启动自噬和线粒体生物合成 。这可能使其成为一种有效的天然线粒体自噬诱导剂,用于抗衰老目的,特别是在阿尔茨海默病和帕金森病等神经退行性疾病的背景下。
抗代谢紊乱活性
研究表明,this compound可能具有显著的抗代谢紊乱活性。 它可以通过影响代谢途径在管理糖尿病和肥胖等疾病方面发挥作用 。
肾脏保护作用
研究表明,this compound具有肾脏保护作用,这可能有利于预防或治疗肾脏疾病 。
心肌保护
This compound与心肌保护有关。 这表明它可用于支持心脏健康和预防心脏病 。
抗炎特性
该化合物在多项研究中表现出抗炎特性,使其成为治疗慢性炎症疾病的候选药物 。
肌肉骨骼保护
作用机制
Urolithin M7, also known as 3,8,10-Trihydroxybenzo[c]chromen-6-one, is a microbial metabolite derived from berries and pomegranate fruits . It has been shown to have various health benefits, including anti-inflammatory, anti-oxidative, and anti-aging activities .
Target of Action
Urolithin M7 has been demonstrated to bind to estrogen receptors . These receptors are involved in a wide range of physiological processes, including cardiovascular health, bone health, and neurological health . The compound’s affinity towards estrogen receptor alpha (ERα) is slightly higher than that towards estrogen receptor beta (ERβ) .
Mode of Action
Urolithin M7 interacts with its targets, the estrogen receptors, through competitive binding assays, proliferation assays, and transactivation assays . It is predicted to bind to ERα in a similar orientation as that of the estrogen . The prospect of urolithins to act as agonist, antagonist, or selective estrogen receptor modulators (SERMs) will depend on its structure, the estrogen receptor conformational change, availability and abundance of co-activators/co-repressors in the target tissues, and also the presence of other estrogen receptor ligands .
Biochemical Pathways
Urolithin M7 affects several signaling pathways, including the PI3K-Akt and Wnt/β-catenin pathways . It also interacts with multiple receptors (aryl hydrocarbon receptor, estrogen and androgen receptors) and enzymes (tyrosinase and lactate dehydrogenase) . These interactions can lead to various downstream effects, such as cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .
Pharmacokinetics
The composition and activity of an individual’s intestinal microbiota play a pivotal role in Urolithin M7 metabolism and absorption . After being ingested, urolithins can move throughout the body and mediate in different locations . Following absorption in the gut, urolithins rapidly undergo phase ii metabolism . This metabolism results in the loss of urolithins’ pharmacological properties .
Result of Action
Urolithin M7 has been shown to have various health benefits. It can mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors . Urolithin A, a related compound, has been confirmed to be the most active metabolite in terms of LPS-induced inflammatory response inhibition (TNF-α attenuation, IL-10 induction) .
Action Environment
The action, efficacy, and stability of Urolithin M7 can be influenced by various environmental factors. For instance, the composition and activity of an individual’s intestinal microbiota can affect the metabolism and absorption of Urolithin M7 . Furthermore, the presence of other estrogen receptor ligands can influence the ability of urolithins to act as agonists, antagonists, or SERMs .
安全和危害
生化分析
Biochemical Properties
3,8,10-Trihydroxybenzo[c]chromen-6-one plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6 . These interactions are crucial as they can influence the metabolism of other compounds and drugs within the body.
Molecular Mechanism
The molecular mechanism of 3,8,10-Trihydroxybenzo[c]chromen-6-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to specific sites on enzymes, inhibiting their activity and thereby affecting various metabolic pathways . This compound also influences gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the production of proteins involved in antioxidant defense and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defenses and reducing oxidative stress.
Dosage Effects in Animal Models
The effects of 3,8,10-Trihydroxybenzo[c]chromen-6-one vary with different dosages in animal models. At lower doses, it exhibits protective effects against oxidative stress and inflammation. At higher doses, it may cause adverse effects such as toxicity and cellular damage . These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
3,8,10-Trihydroxybenzo[c]chromen-6-one is involved in several metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of various compounds . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular function and health.
属性
IUPAC Name |
3,8,10-trihydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-8-11(5-6)18-13(17)9-3-7(15)4-10(16)12(8)9/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHSPSPAOUDFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C3=C2C(=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452446.png)
![5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1452447.png)

